molecular formula C12H7NO3 B152082 2-Nitrodibenzofuran CAS No. 20927-95-1

2-Nitrodibenzofuran

Cat. No. B152082
CAS RN: 20927-95-1
M. Wt: 213.19 g/mol
InChI Key: YPFPLEUXZNAAEE-UHFFFAOYSA-N
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Description

2-Nitrodibenzofuran is a chemical compound that is part of the benzofuran family, characterized by a nitro group attached to the dibenzofuran ring system. The presence of the nitro group significantly alters the chemical and physical properties of the compound, making it an interesting subject for various chemical syntheses and applications, including potential biological activities.

Synthesis Analysis

The synthesis of 2-nitrodibenzofuran and its derivatives has been a subject of interest due to the compound's potential applications. One method involves the direct nitration of dibenzofuran using nitric acid in trifluoroacetic acid, which selectively yields 3-nitrodibenzofuran under mild conditions. Alternatively, a Friedel-Crafts type nitration using alkyl nitrates and aluminium chloride in nitromethane can produce 2-nitrodibenzofuran as the main product . Other synthetic approaches include iodine(III)-mediated oxidative cyclization to construct various 2-nitrobenzo[b]furans , and a one-pot synthesis strategy from o-nitrotoluenes and aromatic aldehydes for rapid and efficient synthesis of 2-aryl-5-substituted-2,3-dihydrobenzofurans .

Molecular Structure Analysis

The molecular structure of 2-nitrodibenzofuran is characterized by the dibenzofuran core with a nitro group at the second position. The nitro group's presence can influence the reactivity of the compound, making it a suitable candidate for further functionalization. X-ray crystal structure studies have helped establish the position of the nitro group in several dibenzofurans, which is crucial for understanding the compound's reactivity and potential applications .

Chemical Reactions Analysis

2-Nitrodibenzofuran can undergo various chemical reactions due to the presence of the nitro group. For instance, nitrobenzofurans can participate in Diels–Alder reactions, demonstrating their dienophilic character. The nitro group acts as a strong electron-acceptor, facilitating the formation of new heterocyclic compounds . Additionally, nitrobenzofurans can be reduced to form aminobenzofurans, which can then be further functionalized, such as acetylation to form acetaminobenzofurans .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-nitrodibenzofuran are influenced by the nitro group, which increases the compound's electron affinity. This makes it more reactive in certain conditions, such as in the presence of reducing agents. The nitro group also affects the solubility and stability of the compound, as seen in the case of 3-nitrobenzofurans, which are labile in solution . Furthermore, the electron affinity of 2-nitrobenzofurans makes them potential radiosensitizers, as they can form radical anions in reaction with hydrated electrons .

Relevant Case Studies

Several studies have explored the biological activities of nitrobenzofurans. For instance, certain 2-methylbenzofurans with nitro substituents have shown bacteriostatic properties, with a spectrum of activity similar to nitrofurazone . Additionally, a series of 6-nitrobenzofuran-2-carbohydrazide derivatives have been synthesized, displaying significant cytotoxic and antioxidant activities, suggesting their potential as lead molecules for drug development10.

Scientific Research Applications

Photolabile Caging Groups

2-Nitrodibenzofuran (NDBF) has been explored for its potential as a photolabile "caging" group. It has shown effective masking capabilities in Watson-Crick interactions of dA and dC residues, surpassing the efficiency of 1-(o-nitrophenyl)-ethyl (NPE) caging groups. NDBF can be selectively removed in the presence of NPE, enabling complex uncaging strategies in oligonucleotides beyond traditional irreversible triggering (Schäfer et al., 2011).

Two-Photon Active Caging Compounds

NDBF has been recognized as an efficient two-photon active cage. Computational designs have sought to enhance two-photon active caging groups based on NDBF. Investigations into the two-photon absorption (TPA) properties of NDBF, along with virtual chemical modifications, have identified promising candidates like dimethylamino-substituted derivatives of NDBF, nitrodibenzopyrrol, and nitrodibenzothiophene (Dreuw et al., 2012).

Photochemical Properties for Biological Studies

A caging group based on the nitrodibenzofuran chromophore has shown improved photochemical properties for both ultraviolet and two-photon photolysis. This development offers a new tool for the rapid and efficient release of calcium ions in biological studies (Li, 2006).

Diels-Alder Reactions

2-Nitrobenzofurans, including 2-nitrodibenzofuran, have been studied in polar thermal Diels-Alder reactions, demonstrating their strong dienophilic character. These reactions provide a simple method for preparing organic compounds with heteroatom rings, highlighting the versatile synthetic applications of nitrodibenzofuran (Della Rosa et al., 2011; Mancini et al., 2009)(Mancini et al., 2009).

Uncaging in Living Cells

NDBF has been developed as a chromophore for ultra-efficient uncaging of second messengers inside cells. Its photolysis is significantly more efficient than widely used caged compounds, enabling rapid release of Ca2+ and initiating cellular responses (Momotake et al., 2005).

Safety And Hazards

The safety and hazards of 2-Nitrodibenzofuran are not clearly mentioned in the retrieved papers. It is recommended to refer to the safety data sheet of the compound for detailed information .

Future Directions

2-Nitrodibenzofuran has been used in various research studies and has shown promise in several areas. For instance, it has been used for ultra-efficient photolysis in living cells . It has also been used in the synthesis of dibenzofurans directly from aryl halides . Future research may focus on exploring its potential uses in other areas of chemistry and biology .

properties

IUPAC Name

2-nitrodibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO3/c14-13(15)8-5-6-12-10(7-8)9-3-1-2-4-11(9)16-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPFPLEUXZNAAEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60175086
Record name Dibenzofuran, 2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60175086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitrodibenzofuran

CAS RN

20927-95-1
Record name 2-Nitrodibenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20927-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibenzofuran, 2-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020927951
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzofuran, 2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60175086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 1 L round-bottom flask, 1-nitro-4-phenoxybenzene (50 g, 232 mmol), potassium carbonate (3.21 g, 23.23 mmol), palladium acetate (2.61 g, 11.62 mmol), and 280 mL of pivalic acid were added. The mixture was heated to 120° C. in air. After 3 days the reaction mixture was cooled in an ice bath. 125 mL of 50% sodium hydroxide solution was added slowly in portions over time. The black emulsion was diluted with a large amount of water and ethyl acetate, filtered through Celite. The organic layer was separated, dried over magnesium sulfate, and filtered. The solvent was evaporated and pre-adsorbed onto Celite. The Celite mixture was purified by silica gel plug eluting with 10% to 50% dichloromethane in hexanes. 36.4 g (63% yield) desired product was obtained.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
3.21 g
Type
reactant
Reaction Step One
Quantity
280 mL
Type
reactant
Reaction Step One
Quantity
2.61 g
Type
catalyst
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
63%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
77
Citations
H Gilman, RK Ingham - Journal of the American Chemical Society, 1953 - ACS Publications
… 2-Nitrodibenzofuran.—2-Nitro-3-acetaminodibenzofuran was prepared by the previously … (0.0047 mole) of 2-nitrodibenzofuran in 20 ml. of glacial acetic acid was added dropwise 1 …
Number of citations: 26 pubs.acs.org
T Watanabe, T Hirayama - Mutation Research Letters, 1992 - Elsevier
Dibenzofuran (DF) was reacted with various concentrations of nitrogen oxides (NOx) under light irradiation. The mutagenicities of the reaction mixtures were tested using Salmonella …
Number of citations: 8 www.sciencedirect.com
H Gilman, RV Young - Journal of the American Chemical Society, 1934 - ACS Publications
… subsequent report this is 2-nitrodibenzofuran. …
Number of citations: 43 pubs.acs.org
H Gilman, GE Brown, WG Bywater… - Journal of the …, 1934 - ACS Publications
… Borsche and Schacke2 had suggested that possibly this 2-nitrodibenzofuran (obtained … The 2-nitrodibenzofuran was reduced by tin and hydrochloric acid to 2-aminodibenzofuran, …
Number of citations: 38 pubs.acs.org
MJS Dewar, DS Urch - Journal of the Chemical Society (Resumed), 1957 - pubs.rsc.org
… llOo), which they thought to .be 2-nitrodibenzofuran. Gilman, Bywater, and Parker showed this to be a mixture containing 2-nitrodibenzofuran, which they synthesised. Ryan , Keane , …
Number of citations: 42 pubs.rsc.org
H Gilman, J Swiss - Journal of the American Chemical Society, 1944 - ACS Publications
Hydrogenation of ethyl a-carbethoxy-/3-cyanovalerate and of ethyl a-carbethoxy-/3-cyano-/3-phenylpropionate furnished, respectively, ethyl 4-ethyl-and ethyl 4-phenyl-2-ketopyrrolidine-…
Number of citations: 4 pubs.acs.org
A Kumar, M Sattar, A Verma, A Dara, S Kumar - RSC Advances, 2015 - pubs.rsc.org
… Unsubstituted 2′-amino-biphenyl-2-ol 1b afforded 4-nitrodibenzofuran 2b as a minor regioisomer (12% yield) along with 2-nitrodibenzofuran 2b′ as the major (61%) product (Table 2, …
Number of citations: 9 pubs.rsc.org
H Harms, H Wilkes, R Wittich… - Applied and …, 1995 - Am Soc Microbiol
… Two products in a ratio of 4:1 (based on the HPLC peak areas) were formed from 2-nitrodibenzofuran, whereas the ratio of two products formed from 3-nitrodibenzofuran was 5:1. After …
Number of citations: 61 journals.asm.org
H Gilman, MWV Ess, DM Hayes - Journal of the American …, 1939 - ACS Publications
… The other gave 2-nitrodibenzofuran by a similar series of reactions. The more important nitro-ester is the one which gave 3-nitrodibenzofuran, for that nitro-ester invariably was formed …
Number of citations: 11 pubs.acs.org
CP Butts, L Eberson… - Acta Chemica …, 1997 - research-information.bris.ac.uk
… Similar photolysis of 1,3,7,9-tetramethyldibenzofuran gives predominantly 1,3,7,9-tetramethyl-2-nitrodibenzofuran (15) accompanied by the epimeric 1,3,7,9-tetramethyl-1-nitro-4-…
Number of citations: 5 research-information.bris.ac.uk

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